D-Valganciclovir-d5 Hydrochloride
CAS No.:
Cat. No.: VC0206114
Molecular Formula: C₁₄H₁₈D₅ClN₆O₅
Molecular Weight: 398.85
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₄H₁₈D₅ClN₆O₅ |
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Molecular Weight | 398.85 |
Introduction
Chemical Identity and Structure
D-Valganciclovir-d5 Hydrochloride is characterized by its unique molecular structure containing five deuterium atoms. The compound's chemical and structural properties are outlined below:
Property | Description |
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Molecular Formula | C14H18D5ClN6O5 |
Molecular Weight | 395.86 g/mol |
IUPAC Name | 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl-1,1,2,3,3-d5 D-valinate hydrochloride |
Canonical SMILES | O=C(C@HC(C)C)OC([2H])([2H])C(C([2H])([2H])O)([2H])OCN1C=NC2=C1N=C(N)NC2=O.Cl |
Deuterium Incorporation | ≥99% deuterated forms (d1-d5); ≤1% d0 |
Chemical Purity | ≥95% |
The compound features deuterium labeling at five positions, enhancing its stability and allowing for precise tracking in metabolic studies . This structural modification maintains the pharmacological properties of the parent compound while enabling researchers to distinguish it from unlabeled valganciclovir in analytical procedures.
Structural Characteristics
The structure of D-Valganciclovir-d5 Hydrochloride consists of a guanine base linked to a substituted propoxy group with deuterium labels. The compound features the D-isomer of valine (as opposed to the more common L-isomer found in valganciclovir) esterified to a hydroxyl group on the propoxy chain. The five deuterium atoms are strategically positioned to enhance stability without altering the compound's pharmacological activity .
Physical Properties and Stability
The physical properties of D-Valganciclovir-d5 Hydrochloride are crucial for its applications in research and analysis:
Property | Value |
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Form | Solid/powder |
Solubility | Soluble in DMSO, methanol, and water |
Storage Conditions | -20°C |
Stability | ≥4 years when properly stored |
Shipping Temperature | Room temperature |
The compound exhibits good solubility in polar solvents including DMSO, methanol, and water, which facilitates its use in various laboratory applications . For long-term storage, it is recommended to keep the compound at -20°C to maintain its stability and chemical integrity over extended periods .
Applications in Research
D-Valganciclovir-d5 Hydrochloride serves several important functions in pharmaceutical and biomedical research:
Analytical Applications
The primary use of D-Valganciclovir-d5 Hydrochloride is as an internal standard for the quantification of valganciclovir by GC- or LC-MS methods . As stated in laboratory documentation: "Valganciclovir-d5 (hydrochloride) is intended for use as an internal standard for the quantification of valganciclovir by GC- or LC-MS" . This application is critical for:
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Ensuring accurate quantification in analytical methods
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Compensating for matrix effects in complex biological samples
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Accounting for variations in extraction efficiency
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Providing a reference for retention time and mass spectral characteristics
Pharmacokinetic Studies
The deuterium labeling allows researchers to track the metabolism and distribution of valganciclovir within biological systems without significantly altering its pharmacokinetic properties. This makes D-Valganciclovir-d5 Hydrochloride an invaluable tool for:
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Studying drug absorption, distribution, metabolism, and excretion (ADME)
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Investigating drug-drug interactions involving valganciclovir
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Determining bioavailability in different patient populations
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Assessing factors affecting drug metabolism
Pharmacological Background
To understand the significance of D-Valganciclovir-d5 Hydrochloride, it is important to consider the pharmacological properties of its parent compound:
Mechanism of Action
Valganciclovir is a prodrug that is rapidly converted to ganciclovir after administration. The mechanism of action involves several key steps:
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Conversion to ganciclovir by intestinal and hepatic esterases
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Phosphorylation by viral protein kinase in infected cells
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Further phosphorylation by cellular kinases to produce the triphosphate form
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Inhibition of viral DNA polymerase
The antiviral activity of ganciclovir is based on its ability to inhibit viral DNA synthesis by incorporating itself into the viral DNA chain, ultimately leading to termination of DNA elongation.
Therapeutic Applications
While D-Valganciclovir-d5 Hydrochloride itself is used primarily as a research tool, its parent compound valganciclovir has established therapeutic uses:
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Treatment of cytomegalovirus (CMV) retinitis in patients with AIDS
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Prevention of CMV disease in organ transplant recipients
Research has demonstrated that valganciclovir (200 mg/kg) increases survival and reduces weight loss in immunosuppressed hamster models of disseminated adenovirus type 5 (Ad5) infection .
Pharmacokinetic Properties
The pharmacokinetic properties of valganciclovir are well-established and provide context for understanding the applications of its deuterated analog:
Absorption and Bioavailability
Valganciclovir is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% when administered with food . Studies have shown that food intake increases the bioavailability by 24-56% compared to the fasted state .
Distribution and Protein Binding
The volume of distribution for ganciclovir (the active form) is approximately 0.703 ± 0.134 L/kg. Plasma protein binding is minimal at 1-2% over concentrations ranging from 0.5 to 51 mg/mL .
Metabolism and Elimination
The metabolism of valganciclovir occurs rapidly:
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Quick conversion to ganciclovir by intestinal and hepatic esterases
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No other significant metabolites have been detected
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Primary elimination through renal excretion via glomerular filtration and active tubular secretion
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Half-life of approximately 4.08 hours (increased in patients with renal impairment)
Synthesis and Preparation
Several synthetic routes for valganciclovir have been reported in the literature, which provide insights into potential approaches for synthesizing the deuterated analog:
Key Synthetic Approaches
One published synthesis involves coupling of ganciclovir with L-valine derivatives:
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Protection of ganciclovir amino groups with trimethylsilyl groups
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Coupling with N-benzyloxycarbonyl-L-valine-N-carboxyanhydride
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Hydrolysis with hydrochloric acid
An alternative approach described in the literature involves:
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Coupling of N,O-ditrityl protected ganciclovir with (2S)-azido-3-methylbutyric acid
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Deprotection of trityl groups using trifluoroacetic acid
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Reduction of the azido group with Zn and acetic acid
For the deuterated analog, additional steps involving the incorporation of deuterium atoms at specific positions would be required. This typically involves exchange reactions or starting with deuterated precursors.
Comparative Analysis
D-Valganciclovir-d5 Hydrochloride shares similarities with several compounds while maintaining unique features that distinguish it from related analogs:
Compound | Description | Unique Features |
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Valganciclovir | Prodrug converted to ganciclovir; used for CMV infections | Directly administered; no deuterium labeling |
Ganciclovir | Active antiviral agent formed from valganciclovir | Primary active form; lacks stability enhancement from labeling |
Acyclovir | Antiviral agent effective against herpes viruses | Different mechanism; primarily targets herpes simplex virus |
Famciclovir | Antiviral prodrug similar to valganciclovir | Different pharmacokinetics; primarily used for herpes viruses |
D-Valganciclovir-d5 Hydrochloride | Deuterium-labeled reference standard | Enhanced stability for analytical purposes; contains 5 deuterium atoms |
The deuterium labeling in D-Valganciclovir-d5 Hydrochloride provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its analogs.
Research Applications and Methods
D-Valganciclovir-d5 Hydrochloride is employed in various research methodologies:
Analytical Methods
The compound is particularly valuable in mass spectrometry-based analyses:
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GC-MS (Gas Chromatography-Mass Spectrometry)
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LC-MS (Liquid Chromatography-Mass Spectrometry)
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Quantitative analysis using standard curves
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Metabolite identification studies
For optimal results when used as an internal standard, it is recommended to "quantitate against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled)" .
Application in Metabolic Studies
The deuterium labeling of D-Valganciclovir-d5 Hydrochloride makes it particularly valuable for metabolic studies since the mass difference allows researchers to distinguish between the parent compound and its metabolites in complex biological matrices.
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